N-Arachidonyl Maleimide N-Arachidonyl Maleimide 2-Arachidonoyl glycerol (2-AG) is an endogenous agonist of the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. 2-AG is present at relatively high levels in the central nervous system and is the most abundant molecular species of monoacylglycerol found in rat brain. Monoacylglycerol lipase (MGL) hydrolyzes 2-AG to arachidonic acid and glycerol, thereby terminating its biological actions. N-Arachidonyl maleimide (NAM) is a potent, irreversible inhibitor of monoacylglycerol lipase (MGL) or MGL-like activity in rat cerebellar membranes, exhibiting an IC50 value of 140 nM. Inhibition of MGL by the sulfhydryl-reactive maleimide group of NAM suggests a critical cysteine residue is present in the substrate-binding site of the enzyme.

Brand Name: Vulcanchem
CAS No.: 876305-42-9
VCID: VC0005412
InChI: InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(26)20-21-24(25)27/h6-7,9-10,12-13,15-16,20-21H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15-
SMILES: CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O
Molecular Formula: C24H35NO2
Molecular Weight: 369.5 g/mol

N-Arachidonyl Maleimide

CAS No.: 876305-42-9

Cat. No.: VC0005412

Molecular Formula: C24H35NO2

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

N-Arachidonyl Maleimide - 876305-42-9

CAS No. 876305-42-9
Molecular Formula C24H35NO2
Molecular Weight 369.5 g/mol
IUPAC Name 1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione
Standard InChI InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(26)20-21-24(25)27/h6-7,9-10,12-13,15-16,20-21H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15-
Standard InChI Key GZNZRHSGGQUYAP-DOFZRALJSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCN1C(=O)C=CC1=O
SMILES CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O
Appearance Assay:>98%A solution in ethanol

Chemical and Structural Characteristics

Molecular Identity and Synthesis

NAM, systematically named 1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione, is synthesized through the conjugation of maleic anhydride with arachidonyl amine. The compound’s purity (≥98%) is verified via high-performance liquid chromatography (HPLC), and it is typically supplied as a solution in methyl acetate for enhanced stability . Storage at -80°C preserves its activity for over two years, though solvent exchange to dimethyl sulfoxide (DMSO) or ethanol is recommended for experimental use .

Table 1: Key Chemical Properties of N-Arachidonyl Maleimide

PropertyValueSource
Molecular FormulaC24H35NO2\text{C}_{24}\text{H}_{35}\text{NO}_{2}
Molecular Weight369.5 g/mol
CAS Registry Number876305-42-9
Solubility in DMSO~30 mg/mL
Stability≥2 years at -80°C

Spectral Characterization

Mass spectrometry (MS-MS) analysis of NAM reveals a precursor ion at m/zm/z 370.2741 [M+H]+[M+H]^+ and fragment peaks at m/zm/z 286.2, 244.2, and 272.2, corresponding to cleavage of the arachidonyl chain and maleimide ring . Nuclear magnetic resonance (NMR) data further confirm the (5Z,8Z,11Z,14Z) configuration of the tetraene moiety, essential for interactions with MAGL’s hydrophobic substrate channel .

Pharmacological Profile and Mechanism of Action

MAGL Inhibition and Selectivity

NAM inhibits MAGL with an IC50\text{IC}_{50} of 140 nM in rat cerebellar membranes, achieving 80% suppression of 2-AG hydrolysis at 1 µM . Unlike non-selective inhibitors such as URB602, NAM exhibits minimal activity against FAAH (IC50>10μM\text{IC}_{50} > 10 \mu\text{M}) or other serine hydrolases, making it a valuable tool for isolating 2-AG-dependent signaling pathways . Irreversible inhibition occurs via Michael addition of MAGL’s catalytic serine to the maleimide group, a mechanism validated by activity-based protein profiling .

Table 2: Pharmacodynamic Parameters of NAM in Mice

ParameterEffect of 2-AG + NAMCB1 Antagonism (SR141716A)Source
HypothermiaΔ -3.5°CΔ -1.8°C
Antinociception150% latency increase60% reduction
Catalepsy45 sec immobility20 sec immobility

Research Applications and Experimental Use

Neuropharmacology Studies

NAM has been instrumental in elucidating 2-AG’s role in pain modulation. In rat models of inflammatory pain, intrathecal NAM (1 µg) enhances 2-AG-induced suppression of spinal nociceptive neurons by 70%, an effect reversed by MAGL overexpression . This highlights MAGL inhibition as a therapeutic strategy for chronic pain conditions.

Endocannabinoid Recycling Pathways

Radiolabeled 14C^{14}\text{C}-NAM has been used to track MAGL distribution in murine brain homogenates, revealing high enzyme density in the cerebellum, hippocampus, and cortex . These findings align with 2-AG’s role in synaptic plasticity and retrograde signaling.

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